molecular formula C9H8F3NO3 B7762738 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene CAS No. 122142-15-8

4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

Cat. No. B7762738
CAS RN: 122142-15-8
M. Wt: 235.16 g/mol
InChI Key: BQURRAMFSNWEPB-UHFFFAOYSA-N
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Description

“4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene” is a chemical compound with the molecular formula C9H8F3NO3 . It is also known by other synonyms such as “Benzene, 4-methyl-2-nitro-1-(2,2,2-trifluoroethoxy)-” and "4-methyl-2-nitro-1-((2,2,2-trifluoroethoxy)methyl)benzene" .


Molecular Structure Analysis

The molecular structure of “4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene” can be represented by the InChI code: 1S/C9H8F3NO3/c1-6-4-7(13(14)15)2-3-8(6)16-5-9(10,11)12/h2-4H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The predicted boiling point of “4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene” is 278.7±40.0 °C and its predicted density is 1.348±0.06 g/cm3 .

properties

IUPAC Name

4-methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-6-2-3-8(7(4-6)13(14)15)16-5-9(10,11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQURRAMFSNWEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233087
Record name 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122142-15-8
Record name 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122142-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,2,2-Trifluoroethanol (60 g, 0.6 mol) was added dropwise to a stirred mixture of sodium hydride (12 g of a 60% dispersion, 0.3 mol) in 500 mL of DMF. After stirring for 20 minutes, 4-chloro-3-nitrotoluene (51.3 g, 0.3 mol) was added and the reaction heated at 150° C. for 16 hours. The reaction was cooled, poured into ice cold 5% HCl. The resulting precipitate was collected by filtration, dried to give 64 g of 5-methyl-2-(2,2,2-trifluoroethoxy)nitrobenzene.
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60 g
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500 mL
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51.3 g
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